molecular formula C11H15NO3 B1442431 N,4-dimethoxy-N,2-dimethylbenzamide CAS No. 1803598-57-3

N,4-dimethoxy-N,2-dimethylbenzamide

Cat. No. B1442431
M. Wt: 209.24 g/mol
InChI Key: LGXNGQKXOAFEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,4-dimethoxy-N,2-dimethylbenzamide” is a chemical compound with the CAS Number: 1803598-57-3 . It has a molecular weight of 209.24 . The compound is typically stored at room temperature and appears as a colorless to yellow liquid or semi-solid .


Molecular Structure Analysis

The InChI code for “N,4-dimethoxy-N,2-dimethylbenzamide” is 1S/C11H15NO3/c1-8-7-9 (14-3)5-6-10 (8)11 (13)12 (2)15-4/h5-7H,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N,4-dimethoxy-N,2-dimethylbenzamide” is a colorless to yellow liquid or semi-solid . It has a molecular weight of 209.24 . The compound is typically stored at room temperature .

Scientific Research Applications

Infrared Spectral Study and Hydration

A study by Kobayashi and Matsushita (1990) explored the molecular structure of hydrated N,N-dimethylbenzamide through infrared absorption spectra, revealing insights into mono- and dihydrated amides at the carbonyl oxygen (Kobayashi & Matsushita, 1990).

Synthetic Utility in Chemistry

Hanessian and Moralioglu (1972) discussed the reactivity of N,N-Dimethylbenzamide dimethyl acetals with vicinal cis-diols, demonstrating its utility as a protecting group for selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).

Organometallic Chemistry Applications

Depree et al. (1996) studied the reaction of orthomanganated N,N-dimethylbenzamide with SO2, leading to the formation of complex manganese carbonyl structures, expanding our understanding of organometallic chemistry (Depree, Main, Nicholson, & Roberts, 1996).

Nuclear Magnetic Resonance Studies

Jackman, Kavanagh, and Haddon (1969) investigated the barriers to rotation in substituted N,N-dimethylbenzamides using nuclear magnetic resonance, shedding light on the chemical properties and behavior of these compounds (Jackman, Kavanagh, & Haddon, 1969).

Metabolism and Demethylation Studies

Constantino, Rosa, and Iley (1992) explored the metabolism of N,N-dimethylbenzamides, revealing the formation of N-methylbenzamides and formaldehyde, contributing to our understanding of biochemical processes involving these compounds (Constantino, Rosa, & Iley, 1992).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , suggesting measures to take in handling and if exposed.

properties

IUPAC Name

N,4-dimethoxy-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-7-9(14-3)5-6-10(8)11(13)12(2)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXNGQKXOAFEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-dimethoxy-N,2-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,4-dimethoxy-N,2-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N,4-dimethoxy-N,2-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N,4-dimethoxy-N,2-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
N,4-dimethoxy-N,2-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
N,4-dimethoxy-N,2-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
N,4-dimethoxy-N,2-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.